molecular formula C46H70N16O13S2 B13788828 Ac-DL-Cys(1)-DL-His-DL-Ser-Gly-DL-Tyr-DL-Val-Gly-DL-Val-DL-Arg-DL-Cys(1)-NH2

Ac-DL-Cys(1)-DL-His-DL-Ser-Gly-DL-Tyr-DL-Val-Gly-DL-Val-DL-Arg-DL-Cys(1)-NH2

Cat. No.: B13788828
M. Wt: 1119.3 g/mol
InChI Key: AXWMEVUCUFITEJ-UHFFFAOYSA-N
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Description

The compound “Ac-DL-Cys(1)-DL-His-DL-Ser-Gly-DL-Tyr-DL-Val-Gly-DL-Val-DL-Arg-DL-Cys(1)-NH2” is a synthetic peptide composed of multiple amino acids. This peptide is characterized by the presence of acetylated cysteine at both the N-terminus and C-terminus, along with other amino acids such as histidine, serine, glycine, tyrosine, valine, and arginine. Peptides like this one are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ac-DL-Cys(1)-DL-His-DL-Ser-Gly-DL-Tyr-DL-Val-Gly-DL-Val-DL-Arg-DL-Cys(1)-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The initial amino acid (Ac-DL-Cys) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (DL-His) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like “this compound” often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “Ac-DL-Cys(1)-DL-His-DL-Ser-Gly-DL-Tyr-DL-Val-Gly-DL-Val-DL-Arg-DL-Cys(1)-NH2” can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can be oxidized to form disulfide bonds, which can influence the peptide’s structure and stability.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters and carbodiimides are often used for coupling reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with additional functional groups.

Scientific Research Applications

The compound “Ac-DL-Cys(1)-DL-His-DL-Ser-Gly-DL-Tyr-DL-Val-Gly-DL-Val-DL-Arg-DL-Cys(1)-NH2” has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibition properties.

    Medicine: Explored for therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of “Ac-DL-Cys(1)-DL-His-DL-Ser-Gly-DL-Tyr-DL-Val-Gly-DL-Val-DL-Arg-DL-Cys(1)-NH2” depends on its specific biological activity. Generally, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or ion channels. The presence of specific amino acids in the sequence can influence the peptide’s binding affinity and specificity for these targets. For example, the histidine residue may play a role in metal ion coordination, while the cysteine residues can form disulfide bonds that stabilize the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

    Ac-DL-Cys-OH: A simpler peptide with only acetylated cysteine.

    Ac-DL-Cys-OMe: A methyl ester derivative of acetylated cysteine.

    N-Acetyl-S-benzyl-DL-cysteine: A derivative with a benzyl group attached to the cysteine residue.

Uniqueness

“Ac-DL-Cys(1)-DL-His-DL-Ser-Gly-DL-Tyr-DL-Val-Gly-DL-Val-DL-Arg-DL-Cys(1)-NH2” is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties. The presence of multiple functional groups allows for diverse chemical modifications and interactions with molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C46H70N16O13S2

Molecular Weight

1119.3 g/mol

IUPAC Name

31-acetamido-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxamide

InChI

InChI=1S/C46H70N16O13S2/c1-22(2)36-44(74)53-17-35(67)61-37(23(3)4)45(75)57-28(7-6-12-51-46(48)49)40(70)60-32(38(47)68)19-76-77-20-33(55-24(5)64)43(73)58-30(14-26-15-50-21-54-26)41(71)59-31(18-63)39(69)52-16-34(66)56-29(42(72)62-36)13-25-8-10-27(65)11-9-25/h8-11,15,21-23,28-33,36-37,63,65H,6-7,12-14,16-20H2,1-5H3,(H2,47,68)(H,50,54)(H,52,69)(H,53,74)(H,55,64)(H,56,66)(H,57,75)(H,58,73)(H,59,71)(H,60,70)(H,61,67)(H,62,72)(H4,48,49,51)

InChI Key

AXWMEVUCUFITEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)C(C)C)CC2=CC=C(C=C2)O)CO)CC3=CN=CN3)NC(=O)C)C(=O)N)CCCN=C(N)N

Origin of Product

United States

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